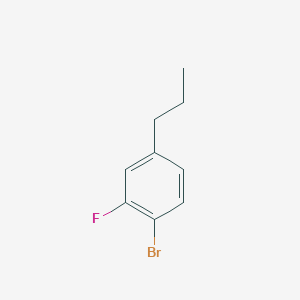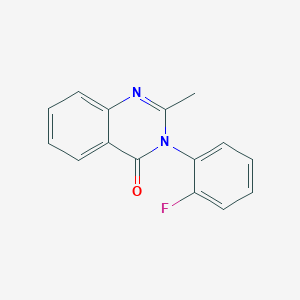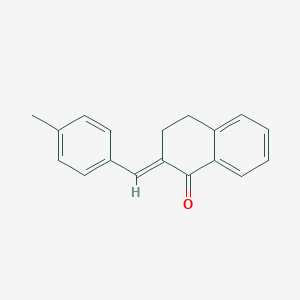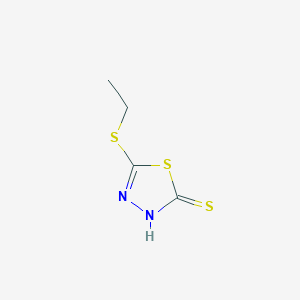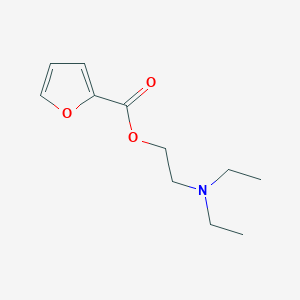
2-(Diethylamino)ethyl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl 2-furoate is a synthetic compound that belongs to the class of furoic acid esters. It is a commonly used intermediate in the synthesis of various pharmaceutical compounds. The compound has gained significance in the field of scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethyl 2-furoate is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
2-(Diethylamino)ethyl 2-furoate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Diethylamino)ethyl 2-furoate in lab experiments include its high purity, stability, and ease of synthesis. The compound is also readily available and cost-effective. However, one of the limitations of using the compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 2-(Diethylamino)ethyl 2-furoate. One of the areas of interest is the development of more potent and selective analogs of the compound for the treatment of various diseases. Another direction is the investigation of the compound's mechanism of action and its interactions with other biomolecules in the body. The compound's potential application in drug delivery systems and as a diagnostic tool is also an area of interest for future research.
Métodos De Síntesis
The synthesis of 2-(Diethylamino)ethyl 2-furoate involves the reaction of furoic acid with diethylamine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently converted into the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl 2-furoate has been extensively used in scientific research as a building block for the synthesis of various biologically active compounds. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. The compound has also been investigated for its potential application in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
10369-89-8 |
|---|---|
Nombre del producto |
2-(Diethylamino)ethyl 2-furoate |
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl furan-2-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-3-12(4-2)7-9-15-11(13)10-6-5-8-14-10/h5-6,8H,3-4,7,9H2,1-2H3 |
Clave InChI |
BAJNUCATVJHXMI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=CO1 |
SMILES canónico |
CCN(CC)CCOC(=O)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)

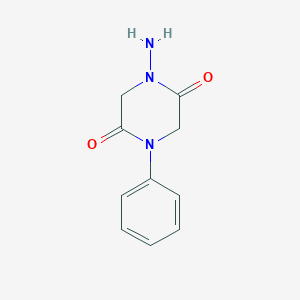

![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)



